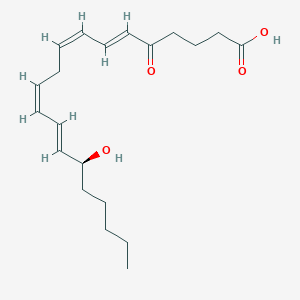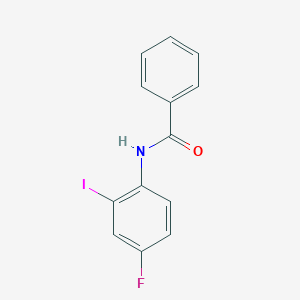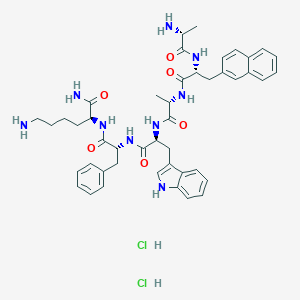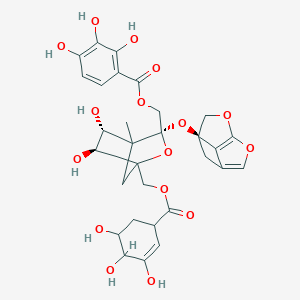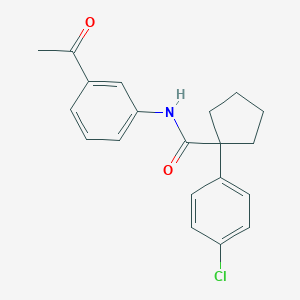
N-(3-acetylphenyl)-1-(4-chlorophenyl)cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetylphenyl)-1-(4-chlorophenyl)cyclopentanecarboxamide, also known as ACC, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound is a cyclopentanecarboxamide derivative that has been shown to possess a range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. The purpose of
Wirkmechanismus
The mechanism of action of N-(3-acetylphenyl)-1-(4-chlorophenyl)cyclopentanecarboxamide is not fully understood. However, it is believed to exert its biological effects through the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the endocannabinoid system. COX-2 is an enzyme that plays a key role in the production of prostaglandins, which are involved in the regulation of inflammation and pain. The endocannabinoid system is a complex signaling system that plays a role in the regulation of various physiological processes, including pain, inflammation, and mood.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-1-(4-chlorophenyl)cyclopentanecarboxamide has been shown to possess a range of biochemical and physiological effects. It has been shown to possess anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of pain and inflammation. It has also been shown to possess anti-cancer properties, which make it a potential candidate for the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(3-acetylphenyl)-1-(4-chlorophenyl)cyclopentanecarboxamide in lab experiments is its potential to modulate the endocannabinoid system. This makes it a useful tool for investigating the role of the endocannabinoid system in various physiological processes. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This makes it important to use appropriate safety precautions when working with this compound.
Zukünftige Richtungen
There are several potential future directions for the study of N-(3-acetylphenyl)-1-(4-chlorophenyl)cyclopentanecarboxamide. One potential direction is the investigation of its potential applications in the treatment of neurological disorders such as Alzheimer's disease. Another potential direction is the investigation of its potential applications in the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or toxicity.
Synthesemethoden
The synthesis of N-(3-acetylphenyl)-1-(4-chlorophenyl)cyclopentanecarboxamide can be achieved through a multi-step reaction sequence. The first step involves the reaction of 4-chlorobenzaldehyde with cyclopentanone in the presence of a base to form 1-(4-chlorophenyl)cyclopentanone. The second step involves the reaction of 1-(4-chlorophenyl)cyclopentanone with acetic anhydride in the presence of a catalyst to form N-(3-acetylphenyl)-1-(4-chlorophenyl)cyclopentanecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-(3-acetylphenyl)-1-(4-chlorophenyl)cyclopentanecarboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties. It has also been investigated for its potential applications in the treatment of neuropathic pain, Alzheimer's disease, and other neurological disorders.
Eigenschaften
Produktname |
N-(3-acetylphenyl)-1-(4-chlorophenyl)cyclopentanecarboxamide |
|---|---|
Molekularformel |
C20H20ClNO2 |
Molekulargewicht |
341.8 g/mol |
IUPAC-Name |
N-(3-acetylphenyl)-1-(4-chlorophenyl)cyclopentane-1-carboxamide |
InChI |
InChI=1S/C20H20ClNO2/c1-14(23)15-5-4-6-18(13-15)22-19(24)20(11-2-3-12-20)16-7-9-17(21)10-8-16/h4-10,13H,2-3,11-12H2,1H3,(H,22,24) |
InChI-Schlüssel |
PZDHKCUJNXLREZ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2(CCCC2)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2(CCCC2)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B234563.png)


![2-methoxy-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B234587.png)
![4-chloro-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B234605.png)

![3-fluoro-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B234608.png)
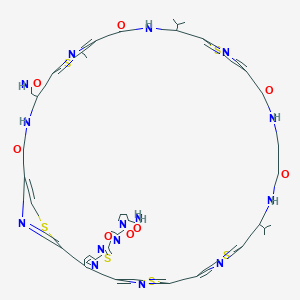
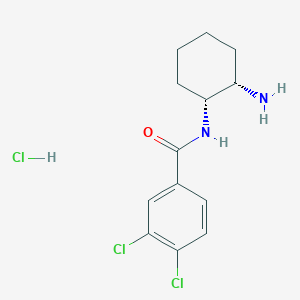
![Ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate](/img/structure/B234641.png)
